molecular formula C11H10Cl2N2OS B3845405 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole

2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole

Cat. No. B3845405
M. Wt: 289.2 g/mol
InChI Key: HBCDQOUCQCVYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole, also known as DCPTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. DCPTO has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, it has shown promising results in various scientific research applications. However, there are also some limitations to using 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole in lab experiments. It is a highly reactive compound and can be unstable under certain conditions. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole. One area of interest is its potential as a novel antimicrobial agent. Studies have shown that 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has potent antimicrobial activity against various bacterial strains, and further research may lead to the development of new antibiotics. Additionally, 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has shown promising results in inhibiting the proliferation of cancer cells, and further research may lead to the development of new cancer therapies. Finally, more research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole and its potential applications in various fields.

Scientific Research Applications

2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has shown promising results in various scientific research applications. It has been studied for its antimicrobial, antitumor, and anti-inflammatory activities. 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. Additionally, 2-(2,4-dichlorophenyl)-5-(propylthio)-1,3,4-oxadiazole has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-propylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c1-2-5-17-11-15-14-10(16-11)8-4-3-7(12)6-9(8)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCDQOUCQCVYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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